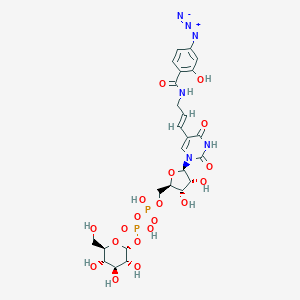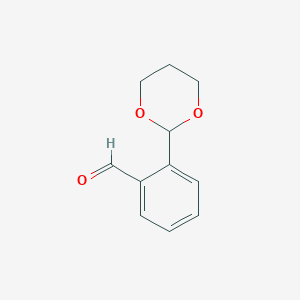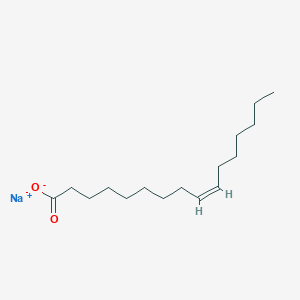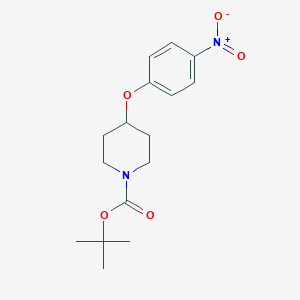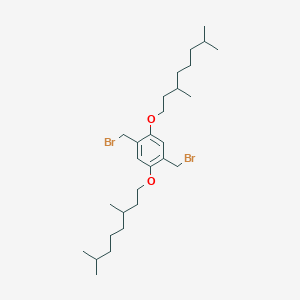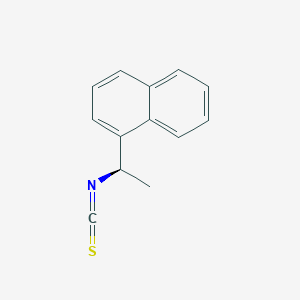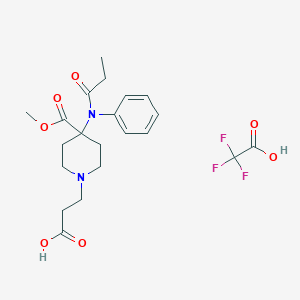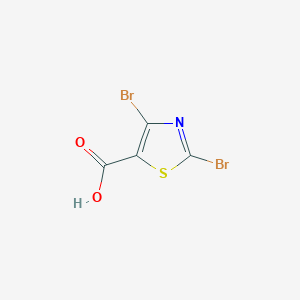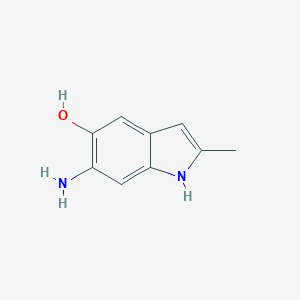
6-Amino-2-methyl-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methyl-1H-indol-5-ol is a chemical compound that belongs to the indole family of organic compounds. It is a heterocyclic aromatic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its various applications in the field of medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
6-Amino-2-methyl-1H-indol-5-ol has various scientific research applications. It has been used as a starting material for the synthesis of various indole derivatives, which have potential applications in the field of medicine. This compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent. This compound has also been studied for its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-methyl-1H-indol-5-ol is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-Amino-2-methyl-1H-indol-5-ol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the production of inflammatory mediators by inhibiting the activity of COX-2. This compound has also been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Amino-2-methyl-1H-indol-5-ol in lab experiments is its availability. This compound is commercially available and can be easily synthesized using various methods. Additionally, this compound has been extensively studied, and its biological effects are well documented. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 6-Amino-2-methyl-1H-indol-5-ol. One potential direction is the synthesis of novel indole derivatives based on this compound. These derivatives could have potential applications in the field of medicine and could be used to develop new anticancer and anti-inflammatory agents. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on various biological pathways. Finally, the development of new methods for the synthesis of this compound could help to improve its availability and increase its use in scientific research.
Métodos De Síntesis
The synthesis of 6-Amino-2-methyl-1H-indol-5-ol can be achieved through several methods. One of the most commonly used methods is the Fischer indole synthesis. This method involves the reaction of a ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a primary amine in the presence of a reducing agent. This method is known as the Leimgruber-Batcho indole synthesis.
Propiedades
Número CAS |
135855-68-4 |
|---|---|
Nombre del producto |
6-Amino-2-methyl-1H-indol-5-ol |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
6-amino-2-methyl-1H-indol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-2-6-3-9(12)7(10)4-8(6)11-5/h2-4,11-12H,10H2,1H3 |
Clave InChI |
CZIMPBLCHLCNIW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2N1)N)O |
SMILES canónico |
CC1=CC2=CC(=C(C=C2N1)N)O |
Sinónimos |
1H-Indol-5-ol, 6-amino-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
